molecular formula C4H4N2O3 B1526324 Methyl 1,2,4-oxadiazole-3-carboxylate CAS No. 89032-81-5

Methyl 1,2,4-oxadiazole-3-carboxylate

Cat. No.: B1526324
CAS No.: 89032-81-5
M. Wt: 128.09 g/mol
InChI Key: IYVALCCOSBJXTB-UHFFFAOYSA-N
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Description

“Methyl 1,2,4-oxadiazole-3-carboxylate” is a chemical compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, including “this compound”, often involves the use of nitrogen- and oxygen-containing scaffolds . The general experimental procedure is the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid, followed by cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms . The exact molecular structure would require more specific information or advanced analytical techniques to determine.


Chemical Reactions Analysis

1,2,4-Oxadiazoles, including “this compound”, have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . They have also been used in the synthesis of novel molecules with excellent agricultural activities .

Scientific Research Applications

Synthesis and Antibacterial Applications

  • Antibacterial Activity: Methyl 1,2,4-oxadiazole-3-carboxylate derivatives have been explored for their antibacterial properties. A study synthesized 1-((5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl) methyl)-1H-1,2,4-triazole-3-carboxylic acid, starting from commercially available 1,2,4-triazole-3-carboxylic acid, and assessed its antibacterial efficacy (Brahmayya et al., 2018).

Synthesis Techniques

  • Efficient Synthesis Methods: Recent advancements have been made in the synthesis of 1,2,4-oxadiazoles, including the use of polymer-supported reagents and microwave heating for rapid and efficient synthesis (Wang et al., 2005).
  • Novel Synthesis Approaches: The synthesis of 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives has been achieved, showcasing the potential for structural modifications to improve activity (Santilli & Morris, 1979).

Applications in Material Science

  • Energetic Compounds: this compound derivatives have been designed and synthesized for applications in energetic materials. Studies indicate promising physicochemical and energetic properties, including thermal stability and detonation performance (Xu et al., 2018).

Properties

IUPAC Name

methyl 1,2,4-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O3/c1-8-4(7)3-5-2-9-6-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVALCCOSBJXTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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